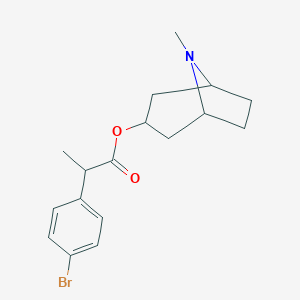
PG 9 CPD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PG 9 CPD is a compound that belongs to the class of tropane alkaloids This compound is characterized by the presence of a bromophenyl group attached to a propanoic acid moiety, which is further esterified with an 8-methyl-8-azabicyclo[321]octan-3-yl group
Vorbereitungsmethoden
The synthesis of PG 9 CPD involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereoselectivity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently.
Analyse Chemischer Reaktionen
Thermal Dimerization
CPD undergoes spontaneous dimerization to form dicyclopentadiene (DCPD) at ambient temperatures. The reaction proceeds via a Diels-Alder mechanism:
2 CPD→DCPD
-
Endo-cis-DCPD dominates below 150°C, while exo-cis-DCPD forms at higher temperatures .
-
Reaction kinetics : At 80°C, dimerization rates depend on the CPD concentration and solvent composition (e.g., benzene/n-hexane mixtures) .
Table 1: Dimerization of CPD in Model Mixtures (1:1 CPD:Isoprene)
| Temperature (°C) | Reaction Time (h) | CPD Conversion (%) | DCPD Yield (%) | Co-dimer Yield (%) |
|---|---|---|---|---|
| 100 | 3 | 20 | 15 | 5 |
| 100 | 6 | 35 | 25 | 10 |
Diels-Alder Reactivity
CPD acts as a diene in reactions with dienophiles (e.g., ethylene):
CPD Ethylene→Bicycloheptene
This reaction forms six-membered cyclohexene derivatives, critical in synthetic organic chemistry .
Hydrogenation and Polymerization
-
Hydrogenation : CPD converts to cyclopentene (with one equivalent of H2) or cyclopentane (with two equivalents) :
CPDH2CyclopenteneH2Cyclopentane
-
Polymerization : CPD forms polycyclopentadiene under catalytic conditions, though sodium cyclopentadienate derivatives resist polymerization .
Table 2: Kinetic Parameters of CYP90A1/CPD
| Substrate | Km (µM) | kcat (min−1) |
|---|---|---|
| 22-OH-4-en-3-one | 8.2 | 12.5 |
| 6-deoxoCT | 15.4 | 7.8 |
| 22,23-diOHCR | 23.1 | 3.2 |
Metabolic Pathway Implications
-
Mutations in CPD disrupt brassinosteroid synthesis, leading to accumulation of 22-hydroxycampesterol (22-OHCR) .
-
The enzyme operates upstream of DET2 (steroid 5α-reductase), enabling campestanol-independent pathways .
DNA Repair of Cyclobutane Pyrimidine Dimers (CPD)
While unrelated to the above compounds, UV-induced cyclobutane pyrimidine dimers (CPD) in DNA undergo repair via photolyase enzymes. Key findings include :
Wissenschaftliche Forschungsanwendungen
PG 9 CPD has several scientific research applications:
Wirkmechanismus
The mechanism of action of PG 9 CPD involves its interaction with specific molecular targets and pathways. . This compound may exert its effects by binding to acetylcholine receptors, thereby modulating neurotransmitter release and signal transmission. The exact molecular targets and pathways involved in its action are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
PG 9 CPD can be compared with other similar compounds, such as:
Hyoscyamine: Another tropane alkaloid with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other tropane alkaloids .
Eigenschaften
CAS-Nummer |
156143-26-9 |
|---|---|
Molekularformel |
C17H22BrNO2 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3 |
InChI-Schlüssel |
GHDWIFTUSXQYGK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
Synonyme |
N-methyltropan-3-yl 2-(4-bromophenyl)propionate N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer NMT-3-BPP PG 9 cpd PG-9 cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















